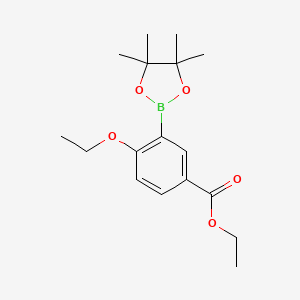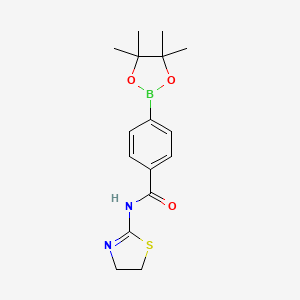![molecular formula C10H5BrN2O3 B8227748 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione](/img/structure/B8227748.png)
4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused furoquinazoline ring system with a bromine atom at the 4-position and keto groups at the 7 and 9 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-aminobenzamide with furoic acid derivatives under acidic or basic conditions to form the desired furoquinazoline ring system. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
化学反応の分析
Types of Reactions
4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The keto groups at the 7 and 9 positions can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 4-position.
Oxidation and Reduction Reactions: Products include reduced or oxidized forms of the compound with modifications at the keto groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a similar bicyclic structure but without the furo ring and bromine substitution.
4-Bromoquinazoline: Similar structure with a bromine atom at the 4-position but lacking the furo ring.
Furoquinazoline: Similar structure with the furo ring but without the bromine substitution.
Uniqueness
4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. The presence of both the furo ring and bromine atom at the 4-position enhances its reactivity and potential for diverse applications.
特性
IUPAC Name |
4-bromo-6H-furo[2,3-f]quinazoline-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O3/c11-5-3-6-7(8-4(5)1-2-16-8)9(14)13-10(15)12-6/h1-3H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQUPTQUUXGPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C3C(=CC(=C21)Br)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene](/img/structure/B8227693.png)


![2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8227708.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B8227733.png)
![(9S,12S)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene](/img/structure/B8227743.png)

![4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8227758.png)


